molecular formula C11H26ClNS B136970 11-Amino-1-undecanethiol hydrochloride CAS No. 143339-58-6

11-Amino-1-undecanethiol hydrochloride

Cat. No. B136970
M. Wt: 239.85 g/mol
InChI Key: LOQACAFAHHWTBJ-UHFFFAOYSA-N
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Description

The compound 11-Amino-1-undecanethiol hydrochloride (AUT) is a functionalized thiol that has been utilized in various research applications, particularly in the field of biosensors. AUT forms self-assembled monolayers (SAMs) on gold substrates, which can be used for the immobilization of enzymes such as cholesterol oxidase for the detection of cholesterol using surface plasmon resonance (SPR) techniques .

Synthesis Analysis

The synthesis of compounds related to AUT involves the functionalization of undecanoic acid. For instance, the synthesis of 11-(3,5-di-tert-butyl-2-hydroxyphenylcarbamoyl)undecanoic acid, an amphiphilic antioxidant, was based on the membrane addressing concept and investigated for its antioxidant properties . Although not directly about AUT, this study provides insight into the synthetic strategies that can be applied to similar long-chain fatty acids with functional groups at the terminal positions.

Molecular Structure Analysis

The molecular structure of a related compound, the hydrochloride salt of amino-11-undecanoic acid cyclic dimer, has been elucidated. It consists of two monomeric units of nylon 11 linked by hydrogen bonds, with a ring structure closed through bent amide groups. The methylene chains are mostly all-trans, with the ring organized at an angle, which is indicative of the compound's conformational properties .

Chemical Reactions Analysis

In a study on the structural elucidation of a lactam derivative, selective acetylation was used to distinguish between two possible products of a reaction involving pentacyclo[5.4.0.02,6.03,10.05,9]undecane-8,11-dione with Strecker reagents. The treatment with acetic anhydride and other reagents led to the formation of mono-, di-, and triacetates, demonstrating the reactivity of amino groups in such compounds . This is relevant to AUT as it also contains an amino group that can undergo similar reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of amino-11-undecanoic acid (A11U), a compound structurally related to AUT, have been studied. A11U crystallizes in the monoclinic space group and has been characterized using single-crystal X-ray diffraction. The study provides X-ray powder diffraction diagrams for both hydrous and anhydrous phases, which are essential for understanding the material's properties under different conditions . These findings can be extrapolated to understand the behavior of AUT in various environments.

Case Studies

A practical application of AUT is in the development of a cholesterol biosensor. AUT SAMs on gold substrates were used to covalently immobilize cholesterol oxidase, which was then characterized and used to estimate cholesterol in solution. The biosensor showed good linearity, sensitivity, and stability, demonstrating the potential of AUT in biosensor technology .

Scientific Research Applications

Cholesterol Biosensing

11-Amino-1-undecanethiol hydrochloride (AUT) has been utilized in the development of cholesterol biosensors. By immobilizing cholesterol oxidase onto AUT self-assembled monolayers (SAMs) on gold substrates, researchers created biosensing electrodes. These electrodes demonstrated effective cholesterol estimation in solutions, offering potential for practical applications in cholesterol monitoring (Solanki et al., 2007).

Analytical Chemistry Applications

AUT SAMs on gold electrodes have been used for determining anionic surfactants. The presence of these surfactants affects the electrochemical response of redox-active species, which can be quantitatively measured (Masadome et al., 2004).

Surface Chemistry Studies

AUT SAMs have been studied for their unique chemical force titration behavior. The adhesion force between two AUT monolayers varies with pH and ionic strength, offering insights into the interactions at molecular levels and their potential applications in nanotechnology and materials science (Wallwork et al., 2001).

Functionalization for Biochemical Applications

AUT SAMs have been chemically functionalized for the immobilization of β-cyclodextrin on gold surfaces. This methodology opens avenues for creating biosensors and other devices that require the selective binding of molecules (Campiña et al., 2009).

Electrochemical Studies

Research has been conducted on the effects of terminal charges of AUT monolayers on gold electrodes on the redox responses of ferrocene derivatives. These studies are significant for understanding molecular interactions in electrochemistry (Takehara & Takemura, 1995).

Molecular Characterization

Studies on amino-11-undecanoic acid, a related compound, have contributed to understanding molecular structures and their thermal evolution, relevant in the field of crystallography and materials science (Aigouy et al., 1995).

Surface Permeation Studies

AUT SAMs on polycrystalline gold have been investigated for their selective permeation characteristics, which are critical for applications in electrochemical sensors and other devices requiring controlled molecular transport (Campiña et al., 2007).

Reversible Covalent Patterning

AUT has been used in reversible covalent patterning on gold and silicon oxide surfaces, which is essential for creating and erasing chemical patterns on surfaces, with applications in materials science and nanotechnology (Rozkiewicz et al., 2005).

Safety And Hazards

According to the safety data sheet, it is advised to avoid contact with skin and eyes, avoid formation of dust and aerosols, and avoid exposure . Hazardous decomposition products may be released in case of fire .

properties

IUPAC Name

11-aminoundecane-1-thiol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H25NS.ClH/c12-10-8-6-4-2-1-3-5-7-9-11-13;/h13H,1-12H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOQACAFAHHWTBJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCCCCN)CCCCCS.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H26ClNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901347444
Record name 11-Amino-1-undecanethiol hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901347444
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.85 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

11-Amino-1-undecanethiol hydrochloride

CAS RN

143339-58-6
Record name 11-Amino-1-undecanethiol hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901347444
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 11-Amino-1-undecanethiol hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
473
Citations
T Masadome, A Ueda, M Kawakami - Analytical letters, 2004 - Taylor & Francis
… In this article, voltammetric response of a gold electrode modified with SAM of 11‐amino‐1‐undecanethiol hydrochloride with positively charged head group to anionic surfactants using …
Number of citations: 6 www.tandfonline.com
JM Campiña, A Martins, F Silva - The Journal of Physical …, 2007 - ACS Publications
Self-assembled monolayers (SAMs) of 11-amino-1-undecanethiol (AUT) have been prepared on polycrystalline Au by immersion of the corresponding surfaces in an AUT 1 mM solution …
Number of citations: 57 pubs.acs.org
JM Campiña, A Martins, F Silva - Electrochimica acta, 2009 - Elsevier
A new methodology for the covalent functionalization of a SAM of 11-amino-1-undecanethiol, previously adsorbed on polycrystalline Au, was successfully applied in order to immobilize …
Number of citations: 16 www.sciencedirect.com
PR Solanki, SK Arya, Y Nishimura, M Iwamoto… - Langmuir, 2007 - ACS Publications
… SAM of 11-amino-1-undecanethiol hydrochloride/SAM (AUT SAM) was formed by … into a 1 mM ethanol solution of 11-amino-1-undecanethiol hydrochloride for 24 h at room temperature. …
Number of citations: 68 pubs.acs.org
AASM Zahid, MA Hanif, I Lee… - Surface and Interface …, 2019 - Wiley Online Library
… The Au(111) was modified with 11-amino-1-undecanethiol hydrochloride (AUT), 11-mercapto-1-undecanol (MUT), or 11-mercaptoundecanoic acid (MUA) at an elevated temperature …
PH Phong - Vietnam Journal of Chemistry, 2016 - vjs.ac.vn
The degree of phase separation of binary Self-Assembled Monolayers (SAMs) composed of 10-amino-1-undecanethiol (AUT) and 6-carboxy-1-mercaptanethiol (MHA) on Au (111) …
Number of citations: 1 vjs.ac.vn
P Hong Phong, M Yamamoto… - Science and Technology …, 2006 - Taylor & Francis
… 11-Amino-1-undecanethiol hydrochloride (AUT) (Donjindo), 10-carboxy-1-decanethiol (MUA) (Tokyo Kasei Kogyo), and 2-hydroxylethanethiol (MEL) (TIC) were used without further …
Number of citations: 6 www.tandfonline.com
M Tazaki, K Yakata, T Uemura, K Nakano… - Sulfur …, 2000 - kyushu-u.pure.elsevier.com
Synthesis of extra pure 11-amino-1-undecanethiol hydrochloride — Kyushu University … A convenient, reliable synthesis of 11-amino-1-undecanethiol hydrochloride 5 suitable for self-assembled …
Number of citations: 4 kyushu-u.pure.elsevier.com
GE Slaughter, E Bieberich, GE Wnek, KJ Wynne… - Langmuir, 2004 - ACS Publications
… The SAM-forming alkanethiol molecules, cysteamine (CA) and 11-amino-1-undecanethiol hydrochloride (11-AUT), were studied as linking adlayers for the covalent attachment of the …
Number of citations: 68 pubs.acs.org
JN Patel, B Kaminska, B Gray… - 2007 29th Annual …, 2007 - ieeexplore.ieee.org
… All the sensors of group A were immersed into a solution of 11-amino-1-undecanethiol hydrochloride. Similarly, sensors of group B and C were submerged in vials with 1-…
Number of citations: 3 ieeexplore.ieee.org

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